S6K-18
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-tert-butyl-2-(1H-indazol-5-ylcarbamoylamino)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-17(2,3)13-7-11(15(22)23)14(25-13)20-16(24)19-10-4-5-12-9(6-10)8-18-21-12/h4-8H,1-3H3,(H,18,21)(H,22,23)(H2,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRFCMMJUFQEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)NC(=O)NC2=CC3=C(C=C2)NN=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of S6k 18 Action and Target Specificity
Binding Affinity and Inhibitory Profile of S6K-18 against p70S6K1
This compound has been identified as a potent and selective inhibitor of the p70 isoform of S6K1 (p70S6K1). medchemexpress.commedchemexpress.com Biochemical assays have determined its half-maximal inhibitory concentration (IC50), which quantifies the amount of the substance needed to inhibit a specific biological process by half. For this compound, this value demonstrates a strong inhibitory effect on its intended target. The compound shows an IC50 of 52 nM against p70S6K1. medchemexpress.commedchemexpress.com
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | p70S6K1 | 52 |
Differential Effects of this compound on S6K1 Versus S6K2 Isoforms
The human genome contains two homologous S6 kinases, S6K1 and S6K2, encoded by separate genes. nih.gov These isoforms share a high degree of sequence similarity, with their kinase domains being approximately 83% identical. oncotarget.commdpi.com This structural conservation presents a significant challenge for the development of isoform-specific inhibitors. mdpi.com While this compound is described as a selective S6K1 inhibitor, specific quantitative data on its inhibitory activity against the S6K2 isoform is not prominently available in published research. selleckchem.comselleckchem.com
Despite their homology, S6K1 and S6K2 are believed to have distinct biological functions. nih.govfrontiersin.org For instance, S6K1 is more closely linked to cell proliferation and invasion, whereas S6K2 appears to be more involved in regulating cell death. mdpi.com Research on other S6K1 inhibitors highlights the feasibility of achieving isoform selectivity. The compound FL772, for example, demonstrates over 100-fold greater specificity for S6K1 compared to S6K2. acs.org This level of selectivity is often achieved by exploiting the few structural differences that do exist between the isoforms. nih.gov
| Compound | S6K1 IC50 (nM) | S6K2 IC50 (nM) | Selectivity (S6K2/S6K1) |
|---|---|---|---|
| This compound | 52 medchemexpress.commedchemexpress.com | Data Not Available | Data Not Available |
| FL772 | 7.3 acs.org | >1000 acs.org | >100-fold acs.org |
| PF-4708671 | 142.8 acs.org | Data Not Available | Data Not Available |
Structural Basis for this compound's Selectivity within the Kinome
The precise structural basis for this compound's selectivity for S6K1 has not been elucidated through co-crystal structures. However, the general principles of kinase inhibitor selectivity can be understood from the known crystal structures of the S6K1 kinase domain complexed with other inhibitors, such as staurosporine (B1682477) and PF-4708671. nih.govnih.gov These structures reveal that inhibitors bind to the ATP binding site, which is situated between the two lobes of the kinase domain. nih.govnih.gov
Selectivity is often achieved by exploiting subtle differences in the amino acid composition and conformation of this ATP pocket among different kinases. nih.govnih.gov The high degree of conservation in the ATP binding site across the kinome makes designing highly selective inhibitors a major challenge. nih.gov However, inactive kinase conformations can offer greater structural variability than active forms, providing an opportunity for selective inhibitor design. nih.gov For S6K1, inhibitors typically bind along the P-loop, and their interactions can alter the conformation of key structural elements like the αC helix. nih.govnih.gov
A critical difference between the S6K1 and S6K2 isoforms lies within the ATP binding site. S6K1 possesses a tyrosine residue (Tyr174) in its hinge region, whereas S6K2 has a cysteine (Cys150) at the equivalent position. mdpi.com This single amino acid substitution is a key structural variance that can be, and has been, exploited to develop isoform-selective inhibitors, particularly covalent inhibitors that specifically target the cysteine residue in S6K2. mdpi.comnih.govresearchgate.net It is likely that the selectivity of this compound arises from its ability to form specific interactions with unique residues or conformations within the S6K1 ATP-binding pocket that are not conserved in S6K2 or other kinases.
Upstream Regulation and Downstream Effector Signaling of S6k
Integration of S6K within the mTOR Signaling Network (mTORC1/mTORC2)
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, metabolism, and autophagy, forming two distinct complexes: mTORC1 and mTORC2. researchgate.net S6K1 is a key downstream effector of mTORC1, which integrates signals from various upstream stimuli to control cellular functions. researchgate.netmdpi.com
Regulation by Amino Acids, Growth Factors, and Mitogens
The activation of S6K1 is intricately regulated by a variety of extracellular signals, including amino acids, growth factors like insulin (B600854), and other mitogens. nih.gov Growth factors primarily initiate the signaling cascade that primes the system for protein synthesis, while amino acids are crucial for the subsequent elongation and processing steps. nih.govresearchgate.net
Specifically, growth factors stimulate mTORC1 through the canonical insulin and Ras signaling pathways. biologists.com The binding of insulin to its receptor triggers a cascade involving the activation of phosphoinositide 3-kinase (PI3K) and Akt. researchgate.net Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex 1/2 (TSC1/2), a negative regulator of mTORC1, leading to mTORC1 activation. biologists.comfrontiersin.org
Amino acids can activate mTORC1 independently of the PI3K-Akt pathway. nih.govresearchgate.net This activation is essential for modulating growth factor-dependent ribosomal DNA (rDNA) transcription, primarily by regulating S6K1-dependent elongation and processing of ribosomal RNA. nih.govoncotarget.comnih.gov This dual-input system ensures that protein synthesis and cell growth are tightly coupled to both the presence of growth factors and the availability of necessary building blocks.
Crosstalk with PI3K-AKT Pathway and Feedback Mechanisms
The relationship between S6K1 and the PI3K-Akt pathway is characterized by complex crosstalk and feedback loops. While Akt is a primary activator of mTORC1 and consequently S6K1, activated S6K1 can, in turn, exert negative feedback on the PI3K-Akt pathway. biologists.comwikipedia.org
One of the most well-characterized negative feedback mechanisms involves the S6K1-mediated phosphorylation of insulin receptor substrate 1 (IRS-1). biologists.comnih.gov This phosphorylation leads to the degradation of IRS-1, which disrupts its interaction with the insulin receptor and inhibits the upstream activation of PI3K and Akt. researchgate.netnih.govucd.ie This feedback loop serves to dampen the signaling cascade in response to strong or prolonged stimulation.
Furthermore, S6K1 can also regulate mTORC2 activity by phosphorylating Rictor, a key component of the mTORC2 complex. nih.gov This phosphorylation inhibits Akt activity, creating another layer of negative feedback on the mTORC1 pathway. nih.gov Conversely, in some contexts, S6K1 can compensate for Akt's function by phosphorylating and inactivating Glycogen Synthase Kinase 3 (GSK3), a key growth regulator. frontiersin.org
Phosphorylation-Dependent Activation and Regulation of S6K Activity
The activation of S6K1 is a highly regulated process that depends on a series of sequential phosphorylation events at multiple sites. nih.gov
Key Phosphorylation Sites and Activating Kinases (e.g., PDK1, GSK-3)
Full activation of S6K1 requires phosphorylation at several key residues. preprints.orgportlandpress.com A critical event is the mTORC1-mediated phosphorylation of Threonine 389 (Thr389) in the hydrophobic motif of S6K1. mdpi.comportlandpress.commdpi.com This phosphorylation creates a docking site for 3-phosphoinositide-dependent protein kinase 1 (PDK1). nih.govembopress.org Subsequently, PDK1 phosphorylates Threonine 229 (Thr229) in the activation loop, leading to the full activation of S6K1. mdpi.compreprints.orgportlandpress.com
| Phosphorylation Site | Activating Kinase(s) | Function |
|---|---|---|
| Threonine 389 (Thr389) | mTORC1 | Creates a docking site for PDK1, essential for full activation. mdpi.comnih.govmdpi.com |
| Threonine 229 (Thr229) | PDK1 | Phosphorylation in the activation loop leads to full kinase activation. mdpi.compreprints.org |
| Serine 371 (Ser371) | GSK-3 | Promotes turn motif phosphorylation, important for subsequent Thr389 phosphorylation. nih.gov |
| Ser411, Ser418, Thr421, Ser424 | ERK1/2, p38-MAPK, cdc2, mTORC1 | Relieves autoinhibition from the C-terminal domain. preprints.org |
Post-Translational Modifications Beyond Phosphorylation (e.g., Ubiquitination, Acetylation)
Beyond phosphorylation, other post-translational modifications (PTMs) such as ubiquitination and acetylation play crucial roles in regulating S6K1 activity and stability. preprints.orgresearchgate.net
Ubiquitination: The steady-state levels of S6K1 are controlled by ubiquitination, which targets the kinase for proteasomal degradation. mdpi.comresearchgate.net The E3 ubiquitin ligase ROC1 has been identified as a key player in the polyubiquitination of S6K1. mdpi.comresearchgate.net This process can be triggered by mitogenic stimuli and serves as a negative feedback mechanism to control S6K1 signaling. researchgate.net
Acetylation: Acetylation of S6K1, particularly at the C-terminus by the acetyltransferase p300/PCAF, can attenuate mTORC1-dependent phosphorylation of S6K1. mdpi.commdpi.com This suggests a mechanism where acetylation can negatively regulate S6K1 activity. mdpi.com The interplay between different PTMs, such as acetylation competing with ubiquitination at lysine (B10760008) residues, adds another layer of complexity to the regulation of S6K1. embopress.org
Diverse Downstream Substrates and Effectors of S6K
Once activated, S6K1 phosphorylates a wide array of downstream substrates, thereby influencing numerous cellular processes, including protein synthesis, cell growth, and metabolism. frontiersin.orgpreprints.org
One of the most well-known substrates is the 40S ribosomal protein S6 (rpS6). aai.org Phosphorylation of rpS6 by S6K1 is involved in regulating the translation of specific mRNAs. biologists.com However, studies have shown that rpS6 phosphorylation is not essential for all mTOR-mediated T-cell functions, suggesting the involvement of other S6K1 substrates. aai.org
Other important downstream targets of S6K1 include:
eukaryotic initiation factor 4B (eIF4B): Phosphorylation of eIF4B by S6K1 stimulates protein synthesis. frontiersin.orgaai.org
programmed cell death 4 (PDCD4): S6K1 phosphorylates and promotes the degradation of PDCD4, an inhibitor of translation initiation. frontiersin.orgaai.org
eukaryotic elongation factor 2 kinase (eEF2K): S6K1 phosphorylates and inhibits eEF2K, a negative regulator of transcription elongation. portlandpress.com
S6K1 Aly/REF-like target (SKAR): Phosphorylation of SKAR by S6K1 is involved in mRNA processing and transport. portlandpress.com
Forkhead box O (FOXO) proteins: S6K1 can phosphorylate FOXO proteins, which are involved in apoptosis and cell cycle control. preprints.org
cAMP Response Element-Binding Protein (CREB): S6K1 phosphorylation of CREB influences the expression of genes involved in metabolism, proliferation, and survival. preprints.org
| Substrate | Function/Process Regulated |
|---|---|
| Ribosomal protein S6 (rpS6) | Regulation of translation of specific mRNAs. biologists.comaai.org |
| eukaryotic initiation factor 4B (eIF4B) | Stimulation of protein synthesis. frontiersin.orgaai.org |
| programmed cell death 4 (PDCD4) | Inhibition of a translation initiation inhibitor. frontiersin.orgaai.org |
| eukaryotic elongation factor 2 kinase (eEF2K) | Inhibition of a negative regulator of transcription elongation. portlandpress.com |
| S6K1 Aly/REF-like target (SKAR) | mRNA processing and transport. portlandpress.com |
| Forkhead box O (FOXO) proteins | Apoptosis and cell cycle control. preprints.org |
| cAMP Response Element-Binding Protein (CREB) | Gene expression for metabolism, proliferation, and survival. preprints.org |
| Insulin Receptor Substrate 1 (IRS-1) | Negative feedback on the PI3K-Akt pathway. biologists.comnih.gov |
| Rictor | Negative feedback on mTORC2 and Akt activity. nih.gov |
Ribosomal Protein S6 (rpS6) Phosphorylation and Ribosome Biogenesis
The most well-known substrate of S6K is the 40S ribosomal protein S6 (rpS6). frontiersin.orgmedicinacomplementar.com.br S6K was originally identified as the kinase responsible for the mitogen-induced phosphorylation of rpS6. mdpi.com This phosphorylation is a highly conserved event across eukaryotes, occurring on a cluster of serine residues at the C-terminus of the rpS6 protein. researchgate.netmolbiolcell.org
Detailed Research Findings:
Phosphorylation Sites: In mammals, S6K1 phosphorylates rpS6 on five key serine residues: Ser235, Ser236, Ser240, Ser244, and Ser247. plos.org Both S6K1 and S6K2 contribute to the phosphorylation of these sites. frontiersin.org
Role in Translation: For many years, it was believed that rpS6 phosphorylation directly enhanced the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (5'TOP) mRNAs, which primarily encode components of the translational machinery itself. preprints.orgreactome.org The theory was that phosphorylated rpS6 increased the affinity of the ribosome for these specific mRNAs. por-journal.com However, this model has been challenged by studies in genetically modified mice where the absence of rpS6 phosphorylation did not prevent the translation of 5'TOP mRNAs. frontiersin.org
Role in Ribosome Biogenesis: More recent evidence suggests that rpS6 phosphorylation is linked to ribosome biogenesis, the process of making new ribosomes. por-journal.comfrontiersin.org Studies in mice have shown that proper rpS6 phosphorylation is connected to the transcriptional regulation of genes required for creating ribosomes. molbiolcell.orgplos.orgbiorxiv.org While the exact mechanism remains an area of active investigation, it appears that S6K-mediated rpS6 phosphorylation is a crucial step in coordinating the production of ribosomes to match the cell's growth demands. por-journal.comfrontiersin.org
Table 1: S6K1 and its Role in rpS6 Phosphorylation & Ribosome Biogenesis
| Feature | Description | Key Findings & Citations |
|---|---|---|
| Primary Substrate | Ribosomal Protein S6 (rpS6) | rpS6 is a component of the 40S ribosomal subunit and the most canonical substrate of S6K1. frontiersin.orgmedicinacomplementar.com.br |
| Phosphorylation Sites | Ser235, Ser236, Ser240, Ser244, Ser247 | S6K1 and S6K2 phosphorylate these C-terminal serine residues in mammals. molbiolcell.orgplos.orgfrontiersin.org |
| Function | Ribosome Biogenesis | Linked to the transcriptional control of genes involved in creating new ribosomes. molbiolcell.orgplos.orgbiorxiv.org |
| Controverted Function | 5'TOP mRNA Translation | Its direct role in selectively translating 5'TOP mRNAs is now debated. frontiersin.org |
Translational Control Mechanisms
Beyond rpS6, S6K1 regulates protein synthesis by phosphorylating several other key components of the translation machinery. This allows S6K1 to exert multi-level control over the initiation and elongation phases of mRNA translation. medicinacomplementar.com.brmdpi.com
eIF4B: S6K1 phosphorylates the eukaryotic initiation factor 4B (eIF4B). frontiersin.orgbiorxiv.org eIF4B is a cofactor for the RNA helicase eIF4A. researchgate.net This phosphorylation enhances eIF4A's helicase activity, which is necessary to unwind complex secondary structures in the 5' untranslated region (UTR) of mRNAs, thereby facilitating the recruitment of the ribosome and the initiation of translation. researchgate.nettandfonline.com
PDCD4: S6K1 negatively regulates the Programmed Cell Death 4 (PDCD4) protein. mdpi.com PDCD4 is a tumor suppressor that acts as an inhibitor of eIF4A. mdpi.com By phosphorylating PDCD4, S6K1 marks it for degradation, which relieves the inhibition on eIF4A and promotes translation initiation. frontiersin.orgbiorxiv.org
eEF2K: S6K1 phosphorylates and inactivates the eukaryotic elongation factor-2 kinase (eEF2K). mdpi.comfrontiersin.org eEF2K is a negative regulator of translation elongation; it phosphorylates and inhibits eukaryotic elongation factor 2 (eEF2), which is responsible for the translocation of the ribosome along the mRNA. nih.gov Therefore, by inhibiting eEF2K, S6K1 ultimately promotes the elongation phase of protein synthesis. frontiersin.org
4E-BP1 Coordination: While 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) is a direct substrate of mTORC1, not S6K1, its function is closely coordinated with the S6K1 pathway. pnas.orgmedicinacomplementar.com.br mTORC1 phosphorylates 4E-BP1, causing it to release the cap-binding protein eIF4E. tandfonline.com This allows eIF4E to assemble into the eIF4F complex, a critical step for cap-dependent translation. biorxiv.org The parallel activation of S6K1 (which enhances eIF4A/B activity) and inactivation of 4E-BP1 by mTORC1 ensures a robust and coordinated stimulation of protein synthesis. medicinacomplementar.com.br
eIF3: In the absence of activating signals, S6K1 can bind to the eIF3 complex, a large multi-subunit factor that helps recruit the 40S ribosomal subunit to mRNA, thereby blocking translation initiation. mdpi.com Upon activation by mTORC1, S6K1 is phosphorylated and dissociates from eIF3, allowing eIF3 to participate in forming the translation initiation complex. mdpi.com
Table 2: S6K1 Substrates in Translational Control
| Substrate/Factor | Role of Factor | Effect of S6K1 Phosphorylation | Citation |
|---|---|---|---|
| eIF4B | eIF4A helicase cofactor | Enhances eIF4A activity, promotes translation initiation. | frontiersin.orgresearchgate.net |
| PDCD4 | Inhibitor of eIF4A | Promotes PDCD4 degradation, relieving inhibition. | mdpi.comfrontiersin.orgbiorxiv.org |
| eEF2K | Negative regulator of eEF2 | Inactivates eEF2K, promoting translation elongation. | mdpi.comfrontiersin.orgnih.gov |
| eIF3 | Translation initiation complex component | S6K1 activation causes its dissociation from eIF3, allowing translation to proceed. | mdpi.com |
| 4E-BP1 | eIF4E inhibitor (mTORC1 substrate) | S6K1 pathway acts in parallel to 4E-BP1 inactivation to stimulate translation. | medicinacomplementar.com.brbiorxiv.org |
Transcriptional Regulation
In addition to its well-established role in the cytoplasm controlling protein synthesis, S6K1 can translocate to the nucleus and regulate gene expression at the transcriptional level. researchgate.netsemanticscholar.org
Histone Phosphorylation: Nuclear S6K1 has been shown to directly phosphorylate histones, the proteins around which DNA is wound. Specifically, S6K1 can phosphorylate histone H2B at serine 36 (H2BS36p). semanticscholar.org This phosphorylation event is a key step in an epigenetic cascade. It promotes the recruitment of the enzyme EZH2, which then leads to the trimethylation of histone H3 at lysine 27 (H3K27me3). This combination of histone modifications acts as a signal to repress the expression of target genes, such as the Wnt genes during adipogenesis. semanticscholar.org S6K1 has also been implicated in reducing the levels of phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks, suggesting a role in the DNA damage response. nih.govbiorxiv.org
miRNA Biogenesis: S6K signaling plays a complex role in the biogenesis of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression post-transcriptionally. researchgate.netoncotarget.com The generation of mature miRNAs from primary transcripts is a multi-step process involving protein complexes like the Drosha and Dicer complexes. nih.govfrontiersin.org S6K can phosphorylate components of the miRNA processing machinery. For instance, S6K1 can phosphorylate and regulate tristetraprolin (TTP), which in turn interacts with Dicer to modulate the maturation of specific miRNAs like miR-145. oncotarget.com In other contexts, S6K2, but not S6K1, has been shown to phosphorylate and stabilize TRBP, a component of the Dicer complex, thereby promoting miRNA biogenesis. researchgate.netoup.com This indicates that the S6K isoforms can have distinct and sometimes opposing roles in regulating miRNA production. researchgate.net
Table 3: S6K1 in Transcriptional Regulation
| Regulatory Mechanism | Target/Process | Effect of S6K1 Activity | Citations |
|---|---|---|---|
| Histone Phosphorylation | Histone H2B (Ser36) | Phosphorylates H2B, leading to epigenetic silencing of target genes (e.g., Wnt). | semanticscholar.org |
| DNA Damage Response | γ-H2AX levels | Reduces levels of γ-H2AX, indicating a role in DNA repair pathways. | nih.govbiorxiv.org |
| miRNA Biogenesis | TTP (Tristetraprolin) | Phosphorylates TTP, modulating its interaction with Dicer and affecting miRNA maturation. | oncotarget.com |
| Transcription Factors | CREB, ERα | Can phosphorylate transcription factors to modulate their activity. | semanticscholar.orgpreprints.org |
Table of Compounds and Proteins
| Name | Full Name |
| 4E-BP1 | Eukaryotic translation initiation factor 4E-binding protein 1 |
| CREB | cAMP Response Element-Binding Protein |
| eEF2 | Eukaryotic elongation factor 2 |
| eEF2K | Eukaryotic elongation factor-2 kinase |
| eIF3 | Eukaryotic initiation factor 3 |
| eIF4A | Eukaryotic initiation factor 4A |
| eIF4B | Eukaryotic initiation factor 4B |
| eIF4E | Eukaryotic initiation factor 4E |
| ERα | Estrogen Receptor Alpha |
| EZH2 | Enhancer of zeste homolog 2 |
| H2B | Histone H2B |
| H3 | Histone H3 |
| miRNA | MicroRNA |
| mTOR | Mechanistic target of rapamycin |
| PDCD4 | Programmed Cell Death 4 |
| rpS6 | Ribosomal protein S6 |
| S6K | Ribosomal protein S6 kinase |
| S6K1 | Ribosomal protein S6 kinase 1 |
| S6K2 | Ribosomal protein S6 kinase 2 |
| TTP | Tristetraprolin |
| TRBP | Trans-activation response RNA-binding protein |
| Wnt | Wingless-related integration site |
S6k Mediated Cellular and Physiological Processes: Insights from S6k 18 Application
Regulation of Cell Growth and Cell Size Homeostasis
S6K, particularly S6K1, is a well-established regulator of cell growth and size. As a major effector of mTORC1, S6K is directly phosphorylated and activated by mTORC1 in response to stimuli such as amino acids and insulin (B600854) citeab.comnih.gov. S6K canonically governs cell size by facilitating various processes involved in protein synthesis, including mRNA transcription, splicing, and translation citeab.comuni.lunih.gov. Phosphorylation of ribosomal protein S6 (RPS6) by S6K is a key event promoting protein synthesis citeab.comnih.govfishersci.dkneobioscience.com. S6Ks also regulate translation initiation and elongation by phosphorylating factors like eIF3, eIF4B, and eEF2 kinase (eEF2K) uni.lunih.gov.
Genetic studies in model organisms like Drosophila have demonstrated that S6K primarily regulates cell size without significantly impacting cell number neobioscience.comvulcanchem.com. Flies deficient in S6K exhibit a severe reduction in body size due to smaller cells neobioscience.com. Similarly, in mammalian cells, S6K1 deletion mimics the effect of rapamycin (B549165) on cell size reduction vulcanchem.com. Overexpression of S6K can lead to increased cell area and perimeter, suggesting its role in controlling cell morphology and size uni-freiburg.de.
The application of S6K-18, as a selective inhibitor of S6K1, is expected to counteract the pro-growth and cell size-increasing effects mediated by S6K1 activity. Inhibition of S6K1 by this compound would likely lead to reduced protein synthesis efficiency, potentially resulting in decreased cell size, consistent with the known functions of S6K1.
Impact on Cell Metabolism (e.g., Glucose Homeostasis, Lipid Metabolism)
Beyond its canonical role in cell size, S6K is also involved in regulating cellular metabolism, including glucose and lipid homeostasis citeab.comnih.govuni.lu. The mTORC1/S6K pathway has been implicated in nutrient sensing, with glucose and amino acids known to activate S6K. Dietary fatty acids can also activate S6K in metabolic tissues.
S6K can influence glucose homeostasis. Activation of S6K has been shown to induce insulin resistance, partly through feedback inhibition of insulin receptor substrate (IRS) signaling. In transgenic mice overexpressing S6K in beta-cells, activation of S6K induced beta-cell insulin resistance by feedback inhibition of IRS signaling. This impaired insulin signaling had effects on cell cycle regulation and increased apoptosis.
In terms of lipid metabolism, S6K has been suggested to play a role in regulating whole-body energy homeostasis and lipid metabolism. Studies in mice lacking S6K1 and S6K2 (S6K-dko) showed protection against high-fat diet-induced obesity and improved glucose tolerance, with changes in markers of lipid metabolism. These metabolic phenotypes were dependent on dietary lipids. S6K1 deficiency has been shown to prevent fat accumulation after consuming high-fat diets. mTORC1, through S6K and lipin 1, can promote lipogenesis by regulating SREBP transcription factors and lipogenic enzymes.
Applying this compound to inhibit S6K1 is anticipated to influence these metabolic processes. Based on studies with S6K deficiency and general S6K inhibition, this compound application could potentially improve insulin sensitivity, reduce lipogenesis, and impact energy expenditure, particularly in contexts of nutrient excess or metabolic dysfunction.
Modulation of Cell Proliferation and Apoptosis
S6K plays a role in regulating both cell proliferation and apoptosis citeab.comnih.govuni.lu. While S6K is primarily known for its impact on cell size, it also contributes to cell growth and survival, partly by inhibiting cellular apoptosis citeab.comuni.lu.
S6K1 has been reported to regulate cell cycle progression. In mice overexpressing S6K in beta-cells, impaired cell cycle progression and increased apoptosis were observed, linked to feedback inhibition on IRS/Akt signaling and altered levels of cell cycle regulators like p16 and p27. S6K1 also contributes to cell survival by repressing the pro-apoptotic function of BAD, a BCL-2 family protein uni.lu. Inhibition of S6K1 by rapamycin could abolish IGF1-induced BAD phosphorylation and reduce cell survival in S6K-deficient cells uni.lu.
Dysregulation of S6K is linked to various cancers, where it can contribute to uncontrolled cell proliferation and survival citeab.comnih.govuni.lu. Overexpression and dysregulation of S6K2, for instance, have been reported in aggressive tumors like melanoma, where it plays a substantial role in cell proliferation and transformation. Inhibitors targeting S6K have shown potential in cancer therapies by inducing cell cycle arrest and apoptosis.
The application of this compound, by inhibiting S6K1, is expected to modulate cell proliferation and apoptosis. Based on the pro-survival and proliferative roles of S6K1, its inhibition by this compound could potentially lead to reduced cell proliferation and increased susceptibility to apoptosis, which are relevant considerations in conditions of aberrant cell growth.
Role in Autophagy Regulation and Lysosomal Function
S6K is involved in the complex regulation of autophagy and lysosomal function, processes crucial for cellular homeostasis and degradation. Autophagy is a lysosome-dependent pathway for cellular clearance.
While mTORC1 generally inhibits autophagy, S6K, a downstream target of mTORC1, has been suggested to play a more nuanced role. Some studies indicate that S6K may positively regulate autophagy or be required for starvation-induced autophagic responses. The mechanism might involve the synthesis of proteins necessary for autophagosome formation and maturation or modulation of other autophagy-regulating pathways. For example, S6K activation inhibits insulin/IGF signaling via a negative feedback loop involving IRS phosphorylation, which can indirectly upregulate autophagy.
Furthermore, S6K signaling has been linked to lysosomal morphology and function. Activation of S6K specifically in the fat body of Drosophila induced the accumulation of multilamellar lysosomes. Inhibition of the TORC1-S6K pathway regulated changes in lysosomal morphology. Syntaxin 13 (Syx13), a SNARE protein involved in endomembrane function, has been identified as a downstream mediator of TORC1-S6K signaling that regulates lysosomal morphology.
Applying this compound to inhibit S6K1 is likely to influence autophagy and lysosomal function. Given the complex interplay between S6K, mTORC1, and autophagy, S6K1 inhibition by this compound could potentially affect autophagic flux and lysosomal morphology, with the specific outcome potentially depending on the cellular context and other signaling activities.
Influence on Cytoskeletal Dynamics and Cell Morphology (e.g., Filamin-A)
S6K can regulate actin polymerization and cytoskeleton integrity and has been shown to interact directly with actin filaments uni-freiburg.de. A new signaling set involving Phosphatidic Acid (PA), S6K, Filamin A (FLNA), and actin has been identified, shedding light on the morphogenic pathway of cytoskeletal structures crucial for adhesion and cell locomotion uni-freiburg.de. S6K can use Filamin-A as a phosphorylation substrate, which subsequently increases actin polymerization uni-freiburg.de. Filamin A is a high molecular weight protein central to actin functionality, involved in cell shape changes uni-freiburg.de. Phosphorylation of Filamin A by kinases, including RSK (which shares homology with S6K in its kinase domain), is known to be crucial for regulating cytoskeleton structure and dynamics. S6K and FLNA can form a protein-protein complex that contributes to increased actin polymerization uni-freiburg.de.
Overexpression of S6K in macrophages caused stellation and arborization of cell shape, and this effect was partially reversed by a kinase-inactive S6K mutant and fully reversed by S6K silencing uni-freiburg.de. Treatment with an S6K small-molecule inhibitor resulted in more rounded cells and significantly reduced cell migration uni-freiburg.de.
The application of this compound, by inhibiting S6K1, is expected to impact cytoskeletal dynamics and cell morphology. Based on the role of S6K in regulating cell shape, actin polymerization, and phosphorylating Filamin-A, this compound inhibition could lead to alterations in cell morphology, potentially affecting processes like cell migration and adhesion.
Implications in Ageing and Healthspan Regulation
The mTOR-S6K pathway is recognized as a key regulator of ageing and healthspan in various organisms vulcanchem.com. Reduced mTOR signaling, often achieved through genetic or pharmacological interventions like rapamycin treatment, has been shown to extend lifespan and improve healthspan in diverse model organisms. S6K is considered an essential downstream mediator for the effects of TORC1 on longevity.
Inhibition of S6K has been linked to longevity benefits. Female mice with a S6K1 null allele are long-lived. Interfering with S6K expression in C. elegans also extended lifespan. The mechanisms by which reduced S6K signaling promotes lifespan and healthspan are still being investigated, but they may involve modulating protein synthesis, metabolism, and cellular stress resistance.
Recent research highlights the role of S6K in age-related inflammation (inflammaging) and immunosenescence. Activation of S6K in Drosophila fat body blocked lifespan extension by rapamycin and induced age-associated hyperactivation of the NF-κB-like immune deficiency (IMD) pathway, indicative of reduced inflammaging. Suppression of the TORC1-S6K axis ameliorated inflammaging and immunosenescence in hepatic tissues in mice.
The application of this compound, as an S6K1 inhibitor, is expected to have implications for ageing and healthspan regulation. By inhibiting S6K1, this compound could potentially mimic some of the beneficial effects observed with reduced S6K signaling, including ameliorating age-related inflammation and potentially contributing to extended healthspan, consistent with the established role of the mTOR-S6K pathway in these processes.
Pathophysiological Relevance of S6k Signaling and Therapeutic Potential of S6k 18
Dysregulation of S6K in Oncogenesis and Tumor Progression
Aberrant S6K signaling is a common feature in numerous malignancies, contributing significantly to the initiation, progression, and maintenance of tumors. nih.govcreative-diagnostics.comnih.govresearchgate.net As a critical component downstream of the oncogenic PI3K/Akt/mTOR pathway, activated S6K promotes various aspects of cancer development, including enhanced protein synthesis, cell cycle progression, cell survival, and angiogenesis. nih.govnih.govresearchgate.net Both S6K1 and S6K2 isoforms have been found to be dysregulated in cancer, although they may exert distinct functions depending on the cancer type. nih.govcreative-diagnostics.commdpi.com
Specific Cancer Types (e.g., Breast, Prostate, Ovarian, Hepatic, Colorectal, Lung, Cervical)
Dysregulation of S6K signaling has been observed in a variety of specific cancer types:
Breast Cancer: Both RPS6KB1 (encoding S6K1) and RPS6KB2 (encoding S6K2) exhibit amplifications or gene gains in breast cancer tissues. nih.gov High expression of S6K1, S6K2, and 4EBP1 is associated with poor prognosis in breast tumors. mdpi.com S6K2, specifically, has been implicated in the proliferation and survival of breast cancer cells in response to mTOR activation. mdpi.com Inhibition of S6K1 has been shown to decrease cell migration and invasion in breast cancer cell lines. d-nb.info
Prostate Cancer: S6Ks play key roles in the progression, survival, migration, and response to chemotherapy drugs in prostate cancer, indicating their potential as therapeutic targets. nih.gov S6K2 is involved in promoting cell migration and proliferation in prostate cancer, and its depletion reduced the viability of metastatic prostate cancer cells. mdpi.com Overexpression of S6Ks enhanced the viability, migration, and resistance to docetaxel (B913) in prostate cancer cell lines. d-nb.info
Ovarian Cancer: S6K1 persists in an active state in ovarian cancer, which is essential for tumor initiation and progression. nih.gov Inhibition of ribosomal S6 kinase (S6K) and 4E-binding protein (4E-BP), downstream targets of the mTOR signaling pathway, reduced the expression of HIF-1α and VEGF in ovarian carcinoma cells, suggesting potential in overcoming chemotherapy resistance. cancerindex.org
Hepatic Cancer (Hepatocellular Carcinoma, HCC): S6K overexpression is positively correlated with tumor nuclear grade in HCC. nih.gov Liver-specific depletion of S6K1 has shown protective effects against diet-induced hepatosteatosis by reducing lipogenic gene expression. nih.gov
Colorectal Cancer: Hyperactivation of mTOR signaling, which includes S6K as a downstream effector, is a common feature in human colon cancer. mdpi.com Nuclear S6K1 has been shown to enhance oncogenic Wnt signaling by inducing the formation of the Wnt/β-catenin transcriptional complex, promoting colon cancer cell proliferation and invasion. mdpi.com
Lung Cancer: S6K2 has been suggested to contribute to the survival of small cell lung cancer cells and chemoresistance via complex formation with B-Raf and PKCε. nih.gov Silencing of S6K2 reduced the viability of small cell lung cancer cells by preventing this complex formation. mdpi.com
Cervical Cancer: While not explicitly detailed in the provided snippets regarding S6K-18 or S6K signaling, the broader context of S6K dysregulation in various cancers suggests potential relevance.
Data on S6K dysregulation in specific cancers:
| Cancer Type | S6K Dysregulation | Associated Effects | Source |
| Breast Cancer | RPS6KB1/2 amplification/gain, high expression | Poor prognosis, proliferation, survival, migration, invasion | nih.govmdpi.comd-nb.info |
| Prostate Cancer | Overexpression | Progression, survival, migration, chemotherapy resistance, tumor formation | nih.govmdpi.comd-nb.info |
| Ovarian Cancer | Constitutive activation of S6K1 | Tumor initiation and progression, potential chemotherapy resistance | nih.govcancerindex.org |
| Hepatic Cancer | Overexpression | Correlation with tumor nuclear grade, involvement in hepatosteatosis | nih.govnih.gov |
| Colorectal Cancer | Hyperactivation of mTOR/S6K signaling, nuclear S6K1 | Cell proliferation, invasion, enhanced Wnt signaling | mdpi.com |
| Small Cell Lung Cancer | S6K2 involvement | Cell survival, chemoresistance | nih.govmdpi.com |
Contribution to Chemotherapy Resistance
Activated S6K signaling is known to contribute to the development of resistance to various chemotherapeutic agents. creative-diagnostics.comnih.govedpsciences.org This can occur through several mechanisms, including promoting cell survival pathways, regulating the translation of anti-apoptotic proteins, and influencing the tumor microenvironment. creative-diagnostics.comnih.gov For instance, S6K2 has been implicated in chemoresistance in lung cancer cells by promoting the translation of anti-apoptotic proteins like XIAP and Bcl-xL. creative-diagnostics.com In prostate cancer, S6K overexpression enhanced resistance to docetaxel. d-nb.info Inhibition of the mTOR/S6K signal was found to be necessary to enhance fluorouracil-induced apoptosis in HER2-amplified gastric cancer cells. spandidos-publications.com
S6K in Metabolic Disorders (e.g., Insulin (B600854) Resistance, Type 2 Diabetes)
The mTOR/S6K pathway plays a significant role in regulating metabolism, and its dysregulation is strongly linked to metabolic disorders, particularly insulin resistance and type 2 diabetes. selleckchem.comnih.govcreative-diagnostics.comnih.gov Chronic activation of S6K1 by mTORC1 induces insulin resistance through a negative feedback loop. creative-diagnostics.comresearchgate.net S6K1 phosphorylates Insulin Receptor Substrate 1 (IRS1) on several inhibitory serine residues, leading to its degradation and desensitization of insulin signaling. creative-diagnostics.complos.orgmdpi.comresearchgate.netnih.govpnas.org
Studies in mice have shown that systemic deletion of S6K protects against diet-induced obesity and enhances insulin sensitivity. plos.orgresearchgate.net S6K1-deficient mice fed a high-fat diet did not develop obesity and hyperglycemia. mdpi.com S6K2 deficiency has also been shown to improve glucose disposal in mice fed a high-fat diet and increase beta-cell mass, suggesting S6K2 inhibition as a potential strategy for treating type 2 diabetes. iomcworld.com Nutrient overload, particularly increased amino acid levels, can activate the mTOR/S6K1 pathway, contributing to insulin resistance. nih.govpnas.orgdiabetesjournals.org
Data on S6K and insulin resistance:
| Mechanism | Effect on Insulin Signaling | Source |
| S6K1 phosphorylation of IRS1 (Ser residues) | Inhibits IRS1 function | creative-diagnostics.complos.orgmdpi.comresearchgate.netnih.govpnas.org |
| S6K1-mediated IRS1 degradation | Reduces insulin sensitivity | creative-diagnostics.complos.org |
| Chronic activation of mTORC1-S6K1 | Induces insulin resistance | creative-diagnostics.comresearchgate.net |
| Nutrient overload activation of mTOR/S6K1 | Contributes to insulin resistance | nih.govpnas.orgdiabetesjournals.org |
| S6K1 deficiency (mouse models) | Protects against obesity and improves insulin sensitivity | plos.orgmdpi.comresearchgate.net |
| S6K2 deficiency (mouse models) | Improves glucose disposal, increases beta-cell mass | iomcworld.com |
Role of S6K in Inflammatory Processes and Immunosenescence
Recent research highlights the involvement of S6K signaling in inflammatory processes, particularly age-related inflammation (inflammaging) and immunosenescence. d-nb.infoucl.ac.uknih.gov Suppression of TORC1 signaling, which includes S6K as a downstream effector, has been shown to ameliorate aging in various model organisms and promote lifespan and healthspan. ucl.ac.uknih.gov Inhibition of S6K specifically has been demonstrated to lower age-related inflammation and increase lifespan in model organisms like Drosophila. d-nb.infonih.gov This effect may be mediated through the endolysosomal system and the regulation of the NF-κB-like immune deficiency (IMD) pathway. d-nb.infoucl.ac.uknih.gov
S6K Involvement in Neuro-Related Diseases
S6K signaling is implicated in the nervous system and its dysregulation has been linked to neuro-related diseases, including neurodevelopmental disorders and potentially neurodegenerative conditions. creative-diagnostics.comsdbonline.orgplos.orgcas.cn Hyperactivation of the mTORC1 signaling pathway, which activates S6K, is recognized in the etiology of neurological diseases such as epilepsy, developmental delay, and macrocephaly. plos.org Constitutive hyperactivation of mTORC1 signaling, indicated by increased phosphorylation of S6K and S6, has been identified in patient-derived cells with mutations in SZT2, a regulator of mTORC1. plos.org S6K is also necessary for processes like long-term facilitation, long-term potentiation, learning, and activity-dependent neuronal sprouting. sdbonline.org Furthermore, activation of S6K has been suggested as a potential therapeutic strategy for selectively decreasing toxic tau species and suppressing neurodegeneration. sdbonline.org Studies in Drosophila have also shown that S6K-like proteins influence neuromuscular junction growth. cas.cn
Emerging Roles in Other Disease Contexts (e.g., Inflammatory Bowel Disease, Dyslipidemia, Autoimmune Diseases)
Beyond the well-established roles, emerging evidence suggests the involvement of S6K signaling in other disease contexts. S6K signaling is linked to dyslipidemia and hepatic steatosis, with S6K1 playing a role in lipid homeostasis and the regulation of lipogenic genes. europeanreview.orgnih.govxiahepublishing.com A hepatic amino acid/mTOR/S6K-dependent signaling pathway has been shown to modulate systemic lipid metabolism. europeanreview.org Inhibition of S6K1 has been shown to mitigate diet-induced hepatosteatosis and ameliorate dyslipidemia in mice. nih.gov While one source broadly mentioned this compound in the context of inflammatory bowel disease and autoimmune diseases biosynth.com, the primary scientific literature strongly supports S6K's role in inflammation d-nb.infoucl.ac.uknih.gov, which could potentially extend to inflammatory bowel disease and autoimmune conditions where inflammation is a key component.
Given the widespread involvement of dysregulated S6K signaling in various pathologies, the development of selective S6K inhibitors like this compound presents a promising avenue for therapeutic intervention. Further research is needed to fully elucidate the therapeutic potential of this compound in these diverse disease contexts.
This compound as a Preclinical Tool for Investigating Therapeutic Strategies
This compound is recognized as a valuable preclinical tool for researchers investigating the complexities of S6K signaling pathways and evaluating potential therapeutic strategies targeting these kinases. Its utility stems primarily from its high selectivity for ribosomal protein S6 kinase beta-1 (S6K1, also known as p70S6K). cenmed.comxcessbio.comcaymanchem.comselleck.co.jptargetmol.com
As a selective inhibitor, this compound allows researchers to specifically modulate S6K1 activity in experimental settings, such as in vitro cell cultures or in vivo animal models. This targeted inhibition is crucial for dissecting the specific roles of S6K1 within the broader PI3K/AKT/mTOR signaling network, which is frequently dysregulated in various diseases, including cancer. researchgate.netnih.govaging-us.comevextabio.comaacrjournals.orgresearchgate.netnih.govmdpi.comnih.gov By selectively inhibiting S6K1, researchers can gain insights into the downstream effects mediated specifically by this isoform, differentiating them from the effects mediated by other kinases in the pathway or other S6K isoforms like S6K2. mdpi.com
Preclinical studies often utilize selective inhibitors like this compound to:
Elucidate the precise mechanisms by which S6K1 contributes to cellular processes such as protein synthesis, cell growth, proliferation, and survival. researchgate.netnih.govaging-us.com
Investigate the impact of S6K1 inhibition on disease progression in relevant model systems.
Evaluate the potential therapeutic efficacy of targeting S6K1, either alone or in combination with inhibitors of other signaling nodes.
The reported half-maximal inhibitory concentration (IC50) of this compound for p70S6K1 is 52 nM, indicating its potency against this specific kinase target in biochemical assays. caymanchem.comtargetmol.com This potency and selectivity are key attributes that make this compound a useful probe molecule in preclinical research to understand S6K1-dependent phenotypes and validate S6K1 as a potential therapeutic target.
The chemical properties of this compound are well-defined, further supporting its use as a reliable research tool. Its molecular formula is C17H18N4O3S, with a molecular weight of 358.41. cenmed.comxcessbio.comcaymanchem.comtargetmol.com The CAS Number associated with this compound is 1265789-88-5, and its PubChem CID is 53317853. cenmed.comxcessbio.comcaymanchem.com this compound is reported to be soluble in DMSO, which is a common solvent used in cell-based and biochemical assays. xcessbio.comtargetmol.comneobioscience.com
While comprehensive detailed research findings and data tables specifically showcasing the application of this compound in diverse preclinical studies were not extensively available in the provided search results, its characterization as a selective S6K1 inhibitor with a defined potency positions it as a standard tool for researchers aiming to investigate the specific contributions of S6K1 signaling in various pathological contexts. The broader literature on S6K inhibitors in preclinical cancer models highlights the importance of such selective agents in advancing the understanding of S6K-driven diseases and exploring targeted therapeutic interventions. aging-us.comevextabio.comaacrjournals.orgresearchgate.netoup.com
Advanced Methodologies and Future Research Directions Utilizing S6k 18
In Vitro Cellular Models for S6K-18 Efficacy and Specificity Studies
In vitro cellular models are fundamental to assessing the efficacy and specificity of this compound. These models allow researchers to directly observe the compound's effects on S6K1 activity and downstream signaling in a controlled environment. Studies utilize various cell lines, including cancer cells such as Ewing sarcoma cells and KRASG12C-mutant colorectal cancer cells, to investigate the impact of this compound on cellular processes like growth, proliferation, and survival. mybiosource.commims.comuni.luamericanelements.com The selective inhibitory action of this compound against p70S6K1, with an IC50 of 52 nM, has been demonstrated in such settings. caymanchem.comchemsrc.com In vitro experiments also help to understand how this compound interacts with other signaling pathways and to identify potential off-target effects. For instance, studies examining the PI3K-AKT-mTOR pathway often involve assessing the phosphorylation levels of ribosomal protein S6, a direct substrate of S6K, which can be modulated by inhibitors like this compound or rapamycin (B549165). wikidata.orgciteab.com High-throughput screening in cellular models, such as activated B-cell-like diffuse large B-cell lymphoma cells, has been employed to identify drugs that cooperate with agents like ibrutinib, where this compound was included in the screening library. mims.com
In Vivo Animal Models for this compound Based Preclinical Research (e.g., Mouse Models, Drosophila)
Preclinical research utilizing this compound extends to in vivo animal models, providing insights into the compound's effects within a complex biological system. Mouse models are commonly used to study the role of S6K in various physiological and pathological conditions. fishersci.cacaymanchem.comguidetoimmunopharmacology.orgnih.govuni.lu While direct studies explicitly detailing the utilization of this compound in specific mouse disease models were not extensively found, the compound is listed as a reagent in studies involving mouse tissues and cell lines, indicating its application in murine research contexts related to S6K signaling. guidetoimmunopharmacology.org Drosophila models have also been instrumental in understanding conserved signaling pathways, including those involving TOR (the Drosophila homolog of mTOR) and S6K. fishersci.cacaymanchem.comguidetoimmunopharmacology.orgnih.govuni.lu Although comprehensive data on this compound utilization specifically in Drosophila models for preclinical research was not prominent in the search results, the availability of Drosophila-related reagents alongside this compound from research suppliers suggests potential applications in this model organism for studying S6K pathway inhibition in vivo. fishersci.ca Animal models are crucial for evaluating the systemic effects of this compound and its impact on disease progression in a living organism.
Genetic Manipulation and Knockout/Knockdown Studies in conjunction with this compound
Genetic manipulation, including gene knockout and knockdown techniques, is frequently used in conjunction with pharmacological inhibitors like this compound to dissect the specific roles of S6K1 and related proteins. By genetically altering the expression of S6K1 or its upstream regulators and then applying this compound, researchers can differentiate between the effects of genetic ablation/reduction and pharmacological inhibition. This helps to validate the specificity of this compound and to understand the functional redundancy or unique contributions of different components within the S6K signaling pathway. Studies involving genetic knockdown of proteins in the mTOR pathway, which is upstream of S6K, are common in this field. nih.govamericanelements.comneobioscience.comnih.gov For example, knockdown of proteins like TSC2 or components of the Rag GTPase system, combined with S6K inhibition, can provide insights into how different signals converge on S6K activity. caymanchem.comnih.govuni.lu While direct examples of this compound being used in conjunction with genetic knockout/knockdown of S6K1 itself were not prominently detailed, this combined approach is a logical and widely used strategy in signaling pathway research to confirm target engagement and explore compensatory mechanisms.
Computational and Systems Biology Approaches to S6K Signaling
Computational and systems biology approaches play an increasingly important role in understanding complex signaling networks like the S6K pathway and predicting the effects of interventions like this compound. These methods can integrate diverse datasets, including genomics, proteomics, and phosphoproteomics data, to build predictive models of S6K signaling dynamics. guidetoimmunopharmacology.org While specific computational models directly centered on this compound were not highlighted, the broader field of S6K signaling research benefits from these approaches. Systems biology can help to identify key nodes in the network that are particularly sensitive to S6K1 inhibition by this compound, predict potential off-target effects, and explore the consequences of inhibiting S6K1 within the context of the entire cellular system. wikidata.org This is particularly relevant when considering combination therapies, where computational models can help predict synergistic interactions between this compound and other agents. mims.com
Development of Next-Generation S6K Inhibitors and Combination Therapies
The research utilizing this compound contributes to the broader effort of developing next-generation S6K inhibitors and exploring effective combination therapies. As a selective S6K1 inhibitor, this compound serves as a valuable tool for understanding the therapeutic potential and limitations of targeting S6K1. citeab.comwikipedia.orgfishersci.dkwikipedia.org Its use in high-throughput screening, particularly in combination with other drugs like ibrutinib, demonstrates its role in identifying synergistic drug combinations for diseases such as cancer. mims.comuni.luamericanelements.com The insights gained from studies using this compound in various models and methodologies inform the design of more potent, selective, or pathway-specific S6K inhibitors. Furthermore, research with this compound in combination studies, for example, with chemotherapy agents or other targeted therapies, helps to elucidate mechanisms of resistance and identify rational drug combinations that could improve treatment outcomes in diseases where S6K signaling is dysregulated. mybiosource.comciteab.com
常见问题
Q. What experimental approaches are recommended to validate the selectivity of S6K-18 for S6K1 over closely related kinases (e.g., RSK family kinases)?
- Methodological Answer : To assess selectivity, perform kinase profiling assays against a panel of kinases (e.g., RSK1/2/3, PKC isoforms) using recombinant proteins. Measure IC50 values under standardized ATP concentrations (e.g., 10 µM ATP) and compare inhibition potency. Cellular validation should include immunoblotting for phosphorylation of S6K1-specific substrates (e.g., S6 ribosomal protein) versus downstream targets of off-target kinases (e.g., RSK-mediated CREB phosphorylation). Cross-reactivity risks can be mitigated by combining biochemical assays with RNAi-mediated knockdown of S6K1 to confirm on-target effects .
Q. How can researchers determine the optimal concentration range for this compound in cell-based studies to avoid cytotoxicity?
- Methodological Answer : Conduct a dose-response curve in relevant cell lines (e.g., HEK293, MCF-7) using viability assays (MTT or ATP-based) alongside target engagement assays (e.g., phospho-S6K1/Thr389). Start with concentrations spanning 0.1–50 µM, as this compound’s cellular IC50 for S6K1 inhibition is ~8 µM . Include a negative control (e.g., Bisindolylmaleimide V, which lacks S6K1 inhibition at 100 µM) to distinguish target-specific effects from nonspecific cytotoxicity .
Q. What are the standard assays for measuring this compound’s inhibitory effects on mTORC1-S6K1 signaling in vitro?
- Methodological Answer : Use immunoblotting to monitor phosphorylation of S6K1 (Thr389) and its substrate S6 (Ser235/236) in cells treated with this compound under nutrient-rich or serum-starved conditions. Pair this with mTORC1 pathway activation via amino acid stimulation or insulin treatment to assess dynamic inhibition. For quantitative analysis, normalize phospho-protein signals to total protein levels and compare to untreated controls .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro kinase assay data and cellular S6K1 inhibition outcomes when using this compound?
- Methodological Answer : Discrepancies often arise from differences in ATP concentrations (cellular ATP ~1–5 mM vs. assay conditions at 10 µM). To address this:
- Perform cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
- Use ATP-competitive inhibitor controls (e.g., staurosporine) to validate assay conditions.
- Analyze cellular uptake via LC-MS to verify intracellular this compound concentrations .
- Example workflow:
| Step | Method | Key Metric |
|---|---|---|
| 1 | CETSA | ΔTm (melting temperature shift) |
| 2 | LC-MS | Intracellular [this compound] |
| 3 | Immunoblotting | p-S6K1/p-S6 reduction |
Q. What strategies are effective for combining this compound with other pathway inhibitors (e.g., mTOR inhibitors) to dissect compensatory signaling mechanisms?
- Methodological Answer : Design a matrix-based combinatorial treatment with mTOR inhibitors (e.g., rapamycin) and this compound across multiple concentrations. Use synergy analysis software (e.g., Combenefit) to calculate combination indices (CI). Monitor feedback activation of AKT or ERK pathways via phospho-specific antibodies. For translational relevance, validate findings in 3D spheroid models or patient-derived xenografts to account for microenvironmental influences .
Q. How can researchers ensure reproducibility of this compound studies across different cell lines or model organisms?
- Methodological Answer :
- Standardize culture conditions (e.g., serum concentration, passage number).
- Include positive controls (e.g., insulin-induced S6K1 activation) and negative controls (e.g., S6K1-knockout cells).
- Report batch-specific activity of this compound using HPLC purity data (>95%) and lot-to-lot variability assessments.
- For in vivo studies, specify strain/genetic background and administer this compound via validated routes (e.g., intraperitoneal injection at 10–30 mg/kg) with pharmacokinetic profiling to confirm bioavailability .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent this compound effects in high-throughput screens?
- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. Apply multiple testing corrections (e.g., Benjamini-Hochberg) for genome-wide screens. For imaging-based data (e.g., phospho-S6 immunofluorescence), employ automated quantification tools (e.g., CellProfiler) to reduce observer bias .
Q. How should researchers address variability in this compound’s efficacy due to cell-type-specific feedback loops?
- Methodological Answer : Perform time-course experiments to capture dynamic pathway adaptations (e.g., AKT rebound activation). Integrate RNA-seq or phosphoproteomics to identify compensatory nodes. Use genetic perturbation (CRISPR/Cas9) to validate candidate resistance mechanisms (e.g., PDK1 overexpression) .
Ethical & Reporting Standards
Q. What metadata is critical to include when publishing this compound studies to ensure reproducibility?
- Methodological Answer :
- Required Metadata :
- Compound purity (HPLC traces)
- Solvent used (e.g., DMSO concentration)
- Cell line authentication (STR profiling)
- Antibody validation data (e.g., CST Cat# for phospho-S6K1)
- Statistical tests used (e.g., two-tailed t-test, ANOVA)
- Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) and deposit raw data in repositories like Zenodo or Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
